molecular formula C10H16N2O2 B1531328 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 91800-43-0

7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B1531328
CAS RN: 91800-43-0
M. Wt: 196.25 g/mol
InChI Key: UZHYOCIKUDDGQJ-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (DMDSD) is a novel organo-metallic compound that has been studied for its potential applications in the fields of chemistry and biomedicine. DMDSD is a highly reactive and versatile compound that can be used in a variety of synthetic and research applications. In particular, the compound has been studied for its potential applications in the fields of medicinal chemistry and drug discovery.

Scientific Research Applications

  • Antibacterial Activity of Copolymers

    • Novel cyclic-amine monomers, including derivatives of diazaspiro compounds, have been synthesized and copolymerized with other compounds. These copolymers exhibited high antibacterial activities against Escherichia coli, with the properties being durable and regenerable (Sun & Sun, 2001).
  • Structural Analysis via Synchrotron Powder Diffraction

    • A compound structurally related to diazaspiro[4.5]decane has been analyzed using synchrotron powder diffraction. This study highlighted its molecular structure and intermolecular hydrogen bonding patterns (Rohlíček et al., 2010).
  • Corrosion Inhibition in Steel

    • Research on spirocyclopropane derivatives, which are chemically related to diazaspiro compounds, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This study utilized various analytical techniques like electrochemical impedance spectroscopy and quantum chemistry studies (Chafiq et al., 2020).
  • Potential Anxiolytic Activity

    • A series of new compounds, derivatives of diazaspiro[4.5]decane, have been synthesized and evaluated for potential anxiolytic activity. This research involved receptor binding assays to assess their pharmacological potential (Kossakowski et al., 1998).
  • Crystallography of Related Compounds

    • Studies involving the crystallography of compounds similar to diazaspiro[4.5]decane have provided insights into the molecular geometry and hydrogen bonding patterns of these compounds. This has implications for understanding their physical and chemical properties (Staško et al., 2002).
  • Synthesis of Oxaspirocyclic Compounds

    • New oxaspirocyclic compounds have been synthesized and their structures determined by single crystal X-ray crystallography. These studies are crucial for understanding the properties of these compounds and their potential applications (Jiang & Zeng, 2016).

properties

IUPAC Name

7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-9(2)4-3-5-10(6-9)7(13)11-8(14)12-10/h3-6H2,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHYOCIKUDDGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1)C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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